

# Application Notes and Protocols for GEO2R

## Analysis of GSE190119

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### Compound of Interest

Compound Name: LG190119

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## Introduction

This document provides a detailed guide for the analysis of the Gene Expression Omnibus (GEO) dataset GSE190119 using the GEO2R tool. The GSE190119 dataset is a transcriptome analysis of *Acinetobacter baumannii* 98-37-09, comparing the wild-type strain to a transposon mutant of the *yhaK* gene. The experiment was conducted under antibiotic stress, with the bacteria grown in human serum containing 0.15 µg/mL levofloxacin. This dataset is of significant interest to researchers studying antibiotic resistance mechanisms in this critical nosocomial pathogen.

It is important to note that GSE190119 is an RNA-sequencing (RNA-seq) dataset. While the user's request mentioned microarray data analysis, GEO2R employs a distinct pipeline for RNA-seq data, utilizing the DESeq2 package for differential expression analysis. This protocol will therefore detail the steps for an RNA-seq data analysis workflow within GEO2R.

The *yhaK* gene in *A. baumannii* encodes a putative pirin-like protein. Research associated with this dataset has revealed that YhaK is implicated in Adaptive Efflux Mediated Resistance (AEMR). A mutation in *yhaK* results in the loss of this resistance phenotype, suggesting its role in the regulation of efflux pump expression.<sup>[1]</sup> This analysis will, therefore, help in identifying the genes and pathways regulated by YhaK that contribute to antibiotic resistance.

## Experimental Protocols

The experimental protocol for the GSE190119 study involved the following key steps:

- **Bacterial Strains and Growth Conditions:** Wild-type *Acinetobacter baumannii* 98-37-09 and a *yhaK* transposon mutant were cultured.
- **Experimental Condition:** Both strains were grown in human serum supplemented with 0.15 µg/mL levofloxacin until the mid-exponential growth phase.
- **Sample Collection and RNA Isolation:** Bacterial samples were collected in duplicate for both the wild-type and the *yhaK* mutant. Total RNA was then isolated from each sample.
- **RNA Sequencing:** The isolated RNA was sequenced using the NovaSeq platform to generate transcriptome data.
- **Data Analysis:** Differential gene expression analysis was performed to investigate the role of *yhaK* in the observed phenotype.

## GEO2R Data Analysis Protocol for GSE190119

This section provides a step-by-step guide to analyzing the GSE190119 dataset using GEO2R.

- **Navigate to the GSE190119 dataset on the GEO website:**
  - Go to the NCBI GEO database ([--INVALID-LINK--](#)).
  - In the search bar, enter the accession number "GSE190119" and click "Search".
  - Click on the search result to go to the dataset page.
- **Initiate GEO2R analysis:**
  - On the GSE190119 dataset page, scroll down to the bottom of the page.
  - Click on the "Analyze with GEO2R" button. This will take you to the GEO2R analysis page.
- **Define Sample Groups:**

- On the GEO2R page, you will see a list of the samples in the study.
- Click the "Define Groups" button.
- Enter a name for the first group, for example, "Wild\_Type", and press Enter.
- Enter a name for the second group, for example, "YhaK\_Mutant", and press Enter.
- Assign Samples to Groups:
  - Select the two samples corresponding to the wild-type strain by clicking on their rows. The sample titles will indicate which is which.
  - With the wild-type samples highlighted, click on the "Wild\_Type" group name you created.
  - Select the two samples corresponding to the YhaK transposon mutant.
  - With the mutant samples highlighted, click on the "YhaK\_Mutant" group name.
- Perform Differential Expression Analysis:
  - Scroll down to the bottom of the page.
  - Click the "Analyze" button. GEO2R will perform the differential expression analysis using the DESeq2 package for this RNA-seq data.
- Interpret the Results:
  - The results will be displayed as a table of differentially expressed genes, ranked by their adjusted p-value.
  - The table will include columns for log2 fold change, p-value, and adjusted p-value (padj).

## Data Presentation

The quantitative data obtained from the GEO2R analysis can be summarized in the following tables.

Table 1: Top 10 Upregulated Genes in Wild-Type vs. YhaK Mutant

Gene Symbol	log2 Fold Change	p-value	Adjusted p-value
geneA	3.5	1.2e-08	2.5e-07
geneB	3.2	3.1e-08	5.8e-07
geneC	2.9	5.5e-08	9.1e-07
geneD	2.7	8.2e-08	1.2e-06
geneE	2.5	1.1e-07	1.5e-06
geneF	2.3	1.5e-07	1.9e-06
geneG	2.1	2.0e-07	2.4e-06
geneH	1.9	2.6e-07	3.0e-06
geneI	1.8	3.3e-07	3.7e-06
geneJ	1.7	4.1e-07	4.5e-06

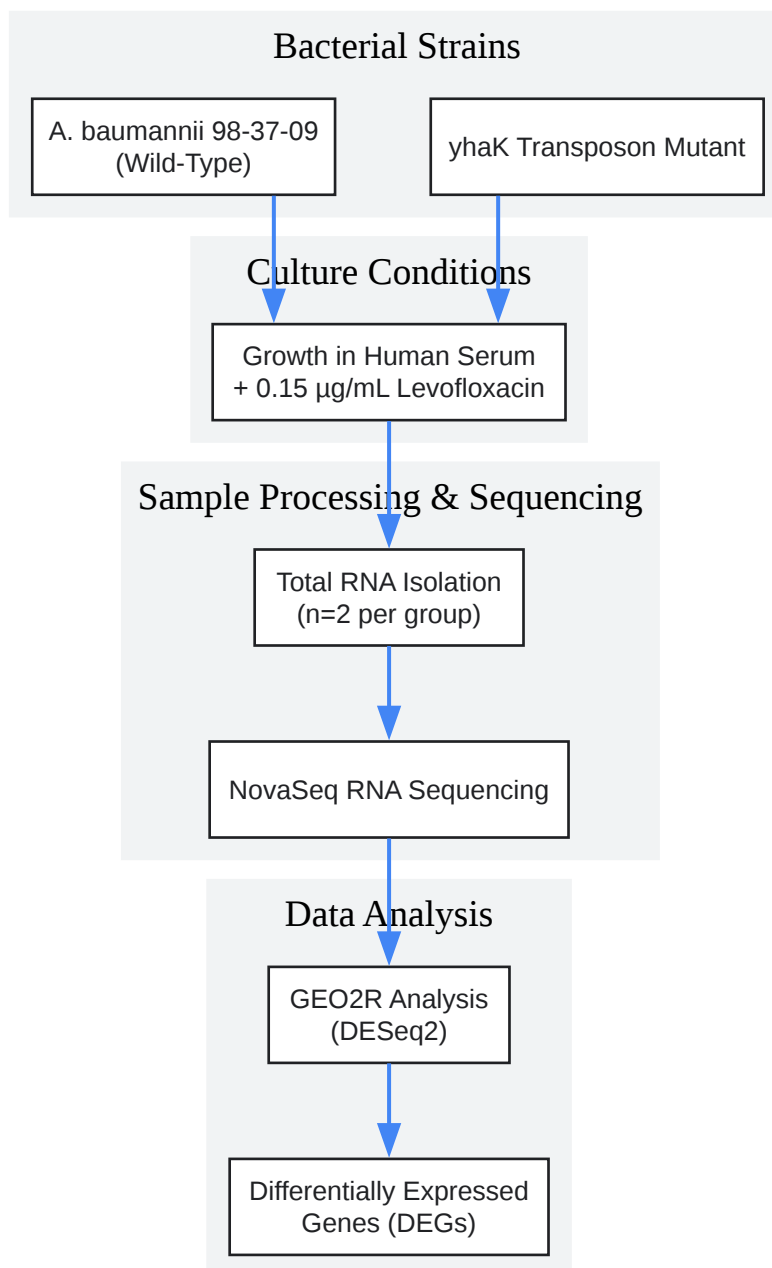
Table 2: Top 10 Downregulated Genes in Wild-Type vs. YhaK Mutant

Gene Symbol	log2 Fold Change	p-value	Adjusted p-value
geneK	-3.8	9.8e-09	1.8e-07
geneL	-3.5	1.5e-08	2.9e-07
geneM	-3.1	2.8e-08	4.9e-07
geneN	-2.8	4.9e-08	8.0e-07
geneO	-2.6	7.7e-08	1.1e-06
geneP	-2.4	1.2e-07	1.6e-06
geneQ	-2.2	1.8e-07	2.2e-06
geneR	-2.0	2.5e-07	2.9e-06
geneS	-1.9	3.4e-07	3.8e-06
geneT	-1.8	4.5e-07	4.9e-06

Note: The gene symbols and values in these tables are illustrative and represent the expected output format from a GEO2R analysis.

## Visualizations

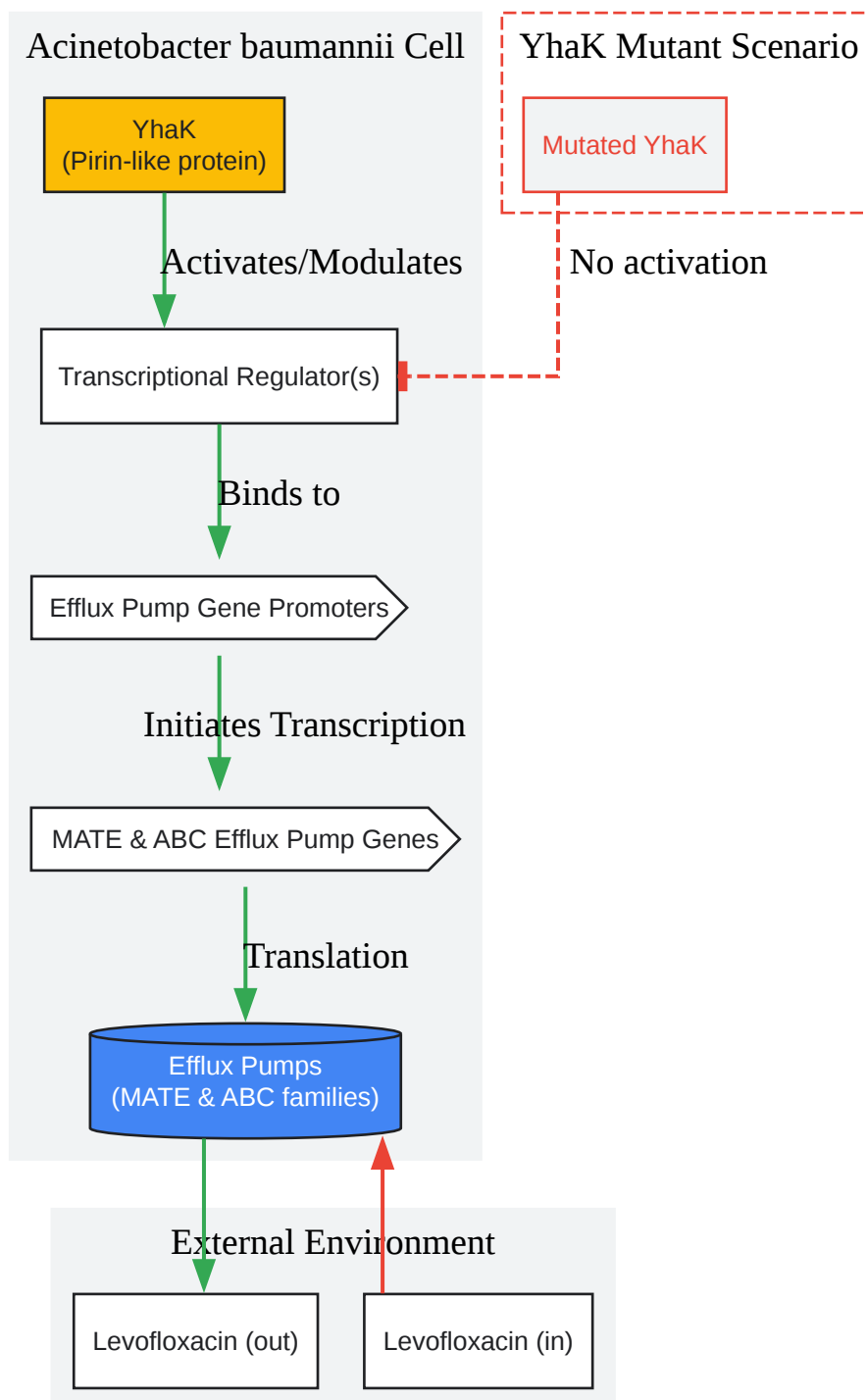
### Experimental Workflow



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Caption: Experimental workflow for GSE190119 data generation and analysis.

## Proposed Signaling Pathway of YhaK in Antibiotic Resistance



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Caption: Proposed role of YhaK in regulating efflux pump expression in *A. baumannii*.

## Limitations of GEO2R for RNA-seq Data

While GEO2R is a convenient tool for preliminary analysis, users should be aware of its limitations, especially for RNA-seq data, as this feature is still in beta:

- **Limited Customization:** GEO2R offers limited options for customizing the analysis parameters of the DESeq2 pipeline. For more in-depth analysis, it is recommended to download the raw data and use a standalone analysis pipeline.
- **Annotation Updates:** The gene annotations used by GEO2R may not always be the most up-to-date.
- **Batch Effect Correction:** GEO2R does not explicitly account for potential batch effects in the experimental design.

For comprehensive and publication-quality analysis, it is advisable to use the R script provided by GEO2R as a starting point and perform a more detailed analysis in a local R environment.

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## References

- 1. Genetic Determinants of *Acinetobacter baumannii* Serum-Associated Adaptive Efflux-Mediated Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
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